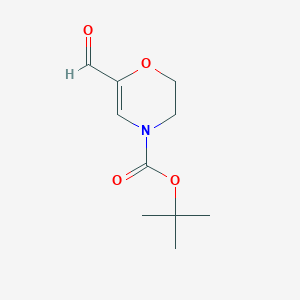
tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate: is a chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 . It belongs to the class of oxazine derivatives, which are known for their diverse applications in various fields of chemistry and biology.
Mechanism of Action
Target of Action
Tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate is an important intermediate for small molecule anticancer drugs . The primary targets of this compound are likely to be involved in the mTOR pathway, which plays a crucial role in tumor malignancy .
Mode of Action
Given its role as an intermediate in the synthesis of anticancer drugs, it’s plausible that it interacts with its targets in the mtor pathway, leading to changes that inhibit tumor growth .
Biochemical Pathways
The compound is likely involved in the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. Alterations in this pathway can lead to uncontrolled cell growth and cancer. By targeting this pathway, the compound could potentially inhibit tumor growth.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the mTOR pathway, leading to inhibited tumor growth . .
Action Environment
The action environment of this compound would likely be within the cellular environment, specifically within cells of the mTOR pathway . Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a suitable oxazine precursor with tert-butyl formate in the presence of a catalyst . The reaction conditions often involve moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex oxazine derivatives, which have applications in materials science and catalysis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
tert-butyl 6-formyl-3,4-dihydro-2H-oxazine-4-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound has a similar tert-butyl ester group but differs in the ring structure and substituents.
tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: Another similar compound with different substituents and ring structure.
The uniqueness of this compound lies in its specific oxazine ring and formyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 6-formyl-2,3-dihydro-1,4-oxazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXPRYDOUKRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide](/img/structure/B2971198.png)
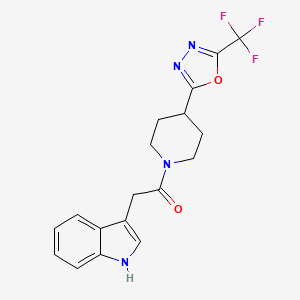
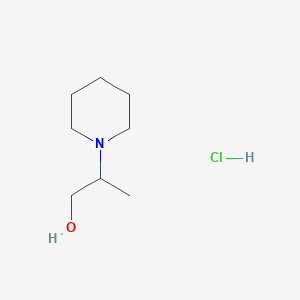
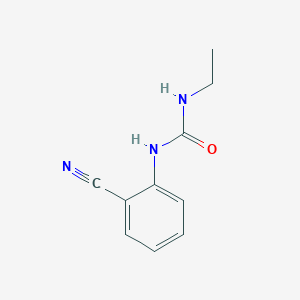
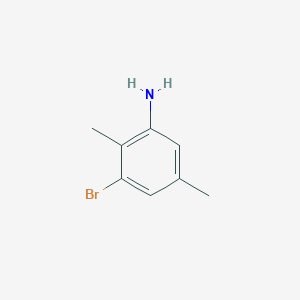
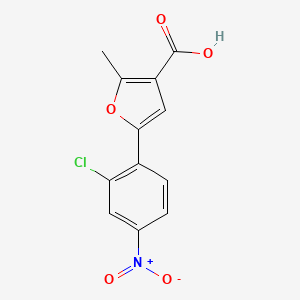
![2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2971209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2971211.png)
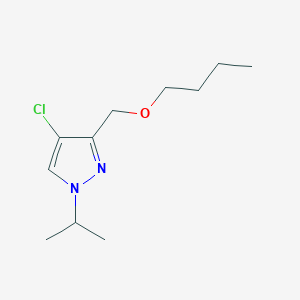
![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)
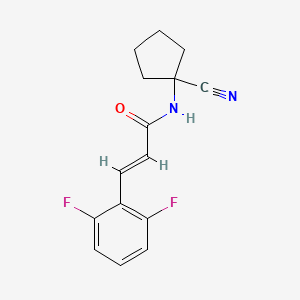
![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2971217.png)
